molecular formula C5H10NNaO2 B13816589 Valine sodium salt CAS No. 34241-42-4

Valine sodium salt

Cat. No.: B13816589
CAS No.: 34241-42-4
M. Wt: 139.13 g/mol
InChI Key: HRXQJPKAYPDDFU-WCCKRBBISA-M
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Description

Valine sodium salt is a derivative of the essential amino acid valine, where the carboxyl group is neutralized by a sodium ion. Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valine sodium salt can be synthesized through the neutralization of valine with sodium hydroxide. The reaction typically involves dissolving valine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt of valine.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors, where they produce valine, which is then extracted and converted to its sodium salt form through neutralization and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Valine sodium salt undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It can react with acids to form valine and sodium salts of the acids.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

    Acid-Base Reactions: Valine and corresponding sodium salts of the acids.

    Oxidation: Oxidized derivatives of valine.

    Substitution: Valine salts with different cations.

Scientific Research Applications

Valine sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Valine sodium salt exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, muscle metabolism, and energy production. Valine is also a precursor in the biosynthesis of penicillin and other secondary metabolites. It interacts with various molecular targets, including enzymes involved in amino acid metabolism and transporters that facilitate its uptake into cells .

Comparison with Similar Compounds

Similar Compounds

    Leucine: Another branched-chain amino acid with similar roles in protein synthesis and muscle metabolism.

    Isoleucine: Also a branched-chain amino acid with functions similar to valine and leucine.

    Alanine: A non-essential amino acid that shares some metabolic pathways with valine.

Uniqueness

Valine sodium salt is unique in its enhanced solubility and bioavailability compared to its free amino acid form. This makes it particularly useful in applications where rapid absorption and utilization are required, such as in medical nutrition and industrial processes .

Biological Activity

Valine sodium salt, a sodium salt form of the branched-chain amino acid valine, has garnered attention for its diverse biological activities, particularly in enhancing health and metabolic functions. This article explores the biological activity of this compound, focusing on its effects on antimicrobial production, gut health, and its potential therapeutic applications.

Overview of this compound

Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. BCAAs are essential for protein synthesis and play a crucial role in muscle metabolism. The sodium salt form enhances solubility and bioavailability, making it an attractive option for dietary supplements and therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound significantly enhances antimicrobial component production in mammary glands. A study conducted on lactating Tokara goats showed that intravenous administration of valine at a concentration of 4 mM increased levels of antimicrobial proteins such as S100A7 and lactoferrin without affecting overall milk production or tight junction (TJ) barrier function in mammary epithelial cells (MECs) .

Key Findings:

  • Increased Secretion : Valine treatment led to a 1.4-fold increase in S100A7 and a 1.2-fold increase in lactoferrin secretion from cultured MECs.
  • Intracellular Concentration : Valine also raised intracellular concentrations of β-defensin 1 (1.4-fold increase) and cathelicidin 7 (1.2-fold increase) .

Gut Health Improvement

This compound has been shown to improve gut health by enhancing intestinal morphology and barrier function. In an experiment involving laying hens, dietary supplementation with valine resulted in improved intestinal villus morphology and reduced pathogenic bacteria in the cecum .

Experimental Design:

  • Subjects : 960 healthy laying hens were divided into five groups with varying levels of valine supplementation (0.59% to 0.79%).
  • Duration : The trial lasted for eight weeks.
  • Results : Significant improvements in gut health metrics were observed, including enhanced intestinal villi length and reduced cecal pathogenic bacteria .

Mechanistic Insights

The biological activity of this compound can be attributed to its role in various metabolic pathways:

  • Aminoacyl-tRNA Synthetase Activity : Valine aminoacyl-tRNA synthetase (VARS) has been implicated in promoting therapy resistance in melanoma by regulating the translation of valine-enriched transcripts, which are crucial for fatty acid oxidation .
  • Production Kinetics : Research on genetically modified E. coli indicates that valine production can be optimized using specific carbon sources such as whey, highlighting its potential in biotechnological applications .

Case Studies

StudySubjectFindings
Lactating Tokara goatsIncreased antimicrobial component production without affecting milk yield or TJ barrier function.
Laying hensImproved gut health metrics with dietary valine supplementation over eight weeks.
Genetically modified E. coliOptimized L-valine production using whey as a substrate.

Properties

CAS No.

34241-42-4

Molecular Formula

C5H10NNaO2

Molecular Weight

139.13 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1

InChI Key

HRXQJPKAYPDDFU-WCCKRBBISA-M

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])N.[Na+]

Canonical SMILES

CC(C)C(C(=O)[O-])N.[Na+]

Origin of Product

United States

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